An In-Depth Technical Guide to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane
An In-Depth Technical Guide to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane
Executive Summary & Core Concepts
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a distinct organosilicon compound characterized by a central siloxane (Si-O-Si) bond, flanked by two silicon atoms.[1] Each silicon atom is bonded to two phenyl groups and one methoxy group.[1] This structure imparts a unique combination of thermal stability and reactivity, making it a molecule of significant interest for advanced materials synthesis. The phenyl groups contribute to high thermal resistance and rigidity, while the methoxy groups provide reactive sites for hydrolysis and condensation, opening pathways for the formation of novel polymers and hybrid materials. This guide provides a comprehensive overview of its properties, a plausible and detailed synthesis protocol, its core reactivity, and its potential applications, grounded in the principles of organosilicon chemistry.
Physicochemical & Spectroscopic Properties
The identity and purity of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane are established through a combination of its physical constants and spectroscopic analysis. While detailed spectroscopic data is not broadly published, techniques such as IR and NMR spectroscopy are standard for confirming the structure of such compounds.[2]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 94593-08-5 | [1][3] |
| Molecular Formula | C₂₆H₂₆O₃Si₂ | [1][3] |
| Molecular Weight | 442.7 g/mol | [1][3] |
| IUPAC Name | methoxy-[methoxy(diphenyl)silyl]oxy-diphenylsilane | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Boiling Point | 210 °C | [3] |
| Flash Point | 188.6 ± 21.6 °C | [3] |
| Refractive Index | 1.595 | [3] |
| Topological Polar Surface Area | 27.7 Ų | [1][3] |
Synthesis Pathway and Experimental Protocol
While numerous methods exist for creating disiloxanes, a common and logical approach for this specific molecule involves a two-step process starting from dichlorodiphenylsilane. This method is predicated on fundamental organosilicon reactions: controlled hydrolysis followed by nucleophilic substitution.
Mechanistic Rationale
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Controlled Hydrolysis: The synthesis commences with the controlled hydrolysis of dichlorodiphenylsilane. The key to forming the disiloxane intermediate, 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane, rather than a complex mixture of siloxanes, is managing the stoichiometry of water. By using approximately 0.5 molar equivalents of water per mole of dichlorodiphenylsilane, we favor the formation of the dimer. Excess water would lead to the formation of longer polysiloxane chains or cyclic species.
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Methoxylation: The resulting dichloro-disiloxane is then treated with a methoxylating agent. Sodium methoxide or a mixture of methanol and a non-nucleophilic base (like triethylamine) can be used. This step proceeds via a nucleophilic substitution reaction at the silicon center, where the chloride leaving groups are replaced by methoxy groups to yield the final product.
Synthesis Workflow Diagram
Caption: Plausible two-step synthesis of the target compound.
Representative Experimental Protocol
Safety Note: This protocol involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.
Materials:
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Dichlorodiphenylsilane (Ph₂SiCl₂)
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Toluene (anhydrous)
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Deionized Water
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Methanol (anhydrous)
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Triethylamine (Et₃N, anhydrous)
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Hexane (anhydrous)
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Magnesium Sulfate (anhydrous)
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Nitrogen gas supply
Procedure:
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Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
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Step 1 - Hydrolysis:
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Charge the flask with dichlorodiphenylsilane (1.0 mol) and anhydrous toluene (500 mL).
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Begin stirring and maintain a slow, positive pressure of nitrogen.
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In the dropping funnel, prepare a solution of deionized water (0.5 mol, 9 mL) in toluene (50 mL).
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Add the water/toluene solution dropwise to the stirred dichlorodiphenylsilane solution over 1 hour. The reaction is exothermic and will evolve HCl gas, which should be vented through a scrubber.
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After the addition is complete, heat the mixture to a gentle reflux for 2 hours to ensure the reaction goes to completion.
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Cool the reaction mixture to room temperature. The solution now contains the intermediate, 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane.
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Step 2 - Methoxylation:
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To the cooled solution from the previous step, add anhydrous methanol (2.2 mol) followed by the slow, dropwise addition of triethylamine (2.2 mol) via the dropping funnel. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form.
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Stir the resulting slurry at room temperature for 4 hours.
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-
Work-up and Purification:
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Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous hexane.
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Combine the filtrate and washings. Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/toluene) to yield pure 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane.
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Core Reactivity and Applications
The utility of this molecule stems directly from the reactivity of its methoxy groups.
Hydrolysis and Condensation Pathway
The Si-OMe bond is susceptible to hydrolysis, especially in the presence of acid or base catalysts, to form a reactive silanol (Si-OH) group and methanol as a byproduct. These silanol intermediates are unstable and readily undergo self-condensation to form new, stable Si-O-Si linkages, regenerating water in the process. This fundamental reactivity allows the molecule to act as a crosslinker or a precursor to silicone networks.
Caption: Primary reactivity pathway via hydrolysis and condensation.
Potential Applications
Based on its structure and reactivity, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a prime candidate for several advanced applications:
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High-Performance Polymers: It can serve as a monomer or a crosslinking agent in the synthesis of polysiloxanes. The high phenyl content would enhance the thermal stability, refractive index, and rigidity of the resulting polymer, making it suitable for applications in aerospace, electronics, and specialty coatings. This is analogous to how other functional disiloxanes are used to create advanced polyimides.[4]
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Sol-Gel Precursor: Its ability to hydrolyze and condense makes it a valuable precursor in sol-gel chemistry for creating hybrid organic-inorganic materials. These materials can be tailored for applications such as scratch-resistant coatings, optical materials, or specialized ceramics.
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Chemical Intermediate: It can be used as a starting material for the synthesis of other complex organosilicon molecules. The methoxy groups can be substituted by other functional groups, providing a versatile platform for creating tailored siloxane-based structures.
Safety and Handling
Understanding the hazard profile is critical for the safe handling of this compound in a research or industrial setting.
Table 2: GHS Hazard and Safety Information
| Category | Code | Description | Source |
| Hazard Class | Skin Irrit. 2 | Causes skin irritation | [1] |
| Eye Irrit. 2 | Causes serious eye irritation | [1] | |
| Hazard Statement | H315 | Causes skin irritation | [1][3] |
| H319 | Causes serious eye irritation | [1] | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [3] |
Handling Recommendations:
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Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE): Standard PPE includes safety glasses or goggles, nitrile or neoprene gloves, and a lab coat.
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Stability: The compound is generally stable under normal, anhydrous conditions. Avoid contact with strong oxidizing agents, acids, and bases, which can catalyze its decomposition or polymerization.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.
Conclusion
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a specialized organosilicon compound with significant potential. Its well-defined structure, combining thermally stable phenyl groups with reactive methoxy functionalities, makes it a versatile building block for high-performance materials. While not a commonplace reagent, its logical synthesis from readily available precursors and its predictable reactivity provide a clear pathway for its use in developing advanced polymers, hybrid coatings, and novel siloxane-based architectures. Further research into its polymerization kinetics and the properties of materials derived from it will undoubtedly unlock new applications in materials science and chemical synthesis.
References
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1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | C26H26O3Si2 | CID 21903287 - PubChem. [Link]
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Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane | Request PDF - ResearchGate. [Link]
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New halogen-containing polyimides based on 1,3-bis(3,4-dicarboxyphenyl)-1,1,3,3-tetramethyldisiloxane dianhydride | Request PDF - ResearchGate. [Link]
